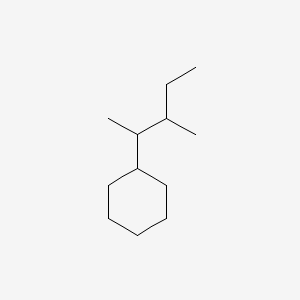

(1,2-Dimethylbutyl)cyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

3-methylpentan-2-ylcyclohexane |

InChI |

InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 |

InChI Key |

KRDFMOZMKWQTEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 1,2 Dimethylbutyl Cyclohexane

Targeted Laboratory Synthesis Approaches for High-Purity Samples

For laboratory-scale synthesis where high purity is a primary objective, several established organic chemistry reactions can be employed. These methods offer control over the molecular structure and stereochemistry of the final product.

Catalytic Hydrogenation of Unsaturated Precursors

A principal method for synthesizing (1,2-Dimethylbutyl)cyclohexane is the catalytic hydrogenation of its corresponding aromatic precursor, (1,2-dimethylbutyl)benzene. smolecule.comvulcanchem.com This reaction involves the addition of hydrogen across the aromatic ring, converting it into a cyclohexane (B81311) ring. chemistrytalk.org Due to the stability of the benzene (B151609) ring, this process typically requires more forceful conditions, such as elevated temperatures and pressures, compared to the hydrogenation of simple alkenes. chemistrytalk.orgmasterorganicchemistry.com

The choice of catalyst is crucial for the successful hydrogenation of aromatic compounds. Metals like palladium, platinum, and nickel are frequently used due to their ability to adsorb hydrogen gas and dissociate it into atomic hydrogen, which is necessary for the reaction to proceed. chemistrytalk.org

Platinum Group Metals: Rhodium and ruthenium-based catalysts are particularly effective for hydrogenating aromatic rings. chemistrytalk.orggla.ac.uk They are highly active and can facilitate the reaction under the required energetic conditions. chemistrytalk.org For instance, a combination of [Rh(nbd)Cl]2 and Pd/C has been used for arene hydrogenation at room temperature and atmospheric pressure. pku.edu.cn Similarly, a system of [Rh(cod)Cl]2 and PtO2 can be employed. pku.edu.cn Nishimura's catalyst, a combination of rhodium and platinum oxide, is also a notable option. pku.edu.cn

Nickel: Raney nickel, a porous and finely divided form of nickel, is another common catalyst for hydrogenation reactions, including the reduction of carbonyl groups which can be a step in a multi-step synthesis. chemistrytalk.org

The selection of the catalyst can be influenced by the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Common Catalysts for Hydrogenation of Aromatic Rings

| Catalyst | Precursor(s) | Typical Conditions | Reference |

|---|---|---|---|

| Rhodium/Silica (Rh/SiO2) | Substituted benzenes | Varied temperature and H2 pressure | gla.ac.uk |

| [Rh(nbd)Cl]2 and Pd/C | Arenes | Room temperature, 1 atm H2 | pku.edu.cn |

| [Rh(cod)Cl]2 and PtO2 | Arenes | Room temperature, 1 atm H2 | pku.edu.cn |

| Ruthenium/CN-SBA-15 | o-Xylene | 100°C, 15001.5 Torr, 5 h | chemicalbook.com |

| Raney Nickel | Ketones and Aldehydes | Varies | chemistrytalk.org |

The catalytic hydrogenation of unsaturated compounds, including aromatic rings, is a stereoselective process. The hydrogen atoms typically add to the same face of the molecule, a mode of addition known as syn addition. chemistrytalk.orgmasterorganicchemistry.com This occurs as the substrate adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the molecule. chemistrytalk.org

When a substituted benzene ring is hydrogenated, a mixture of cis and trans isomers of the corresponding substituted cyclohexane can be formed. chemistrytalk.org The stereochemical outcome can be influenced by factors such as the nature of the catalyst and the reaction conditions. For example, in the hydrogenation of substituted benzenes, the presence of a stereocenter in a substituent can direct the stereochemistry of the newly formed chiral centers on the cyclohexane ring. rsc.org

Alkylation Reactions in Cyclohexane Functionalization

Another synthetic approach to this compound is through the alkylation of a cyclohexane ring or a related precursor. smolecule.comvulcanchem.com Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, which can then be hydrogenated. wiley-vch.de This involves reacting an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst. However, a direct Friedel-Crafts alkylation on cyclohexane itself is not a standard procedure. A more plausible route involves the alkylation of benzene with a suitable 1,2-dimethylbutyl precursor, followed by hydrogenation of the resulting aromatic intermediate.

Multi-Step Organic Synthesis Routes

The synthesis of this compound can also be envisioned as part of a multi-step synthetic sequence. libretexts.org Such a route could involve the construction of the required carbon skeleton through a series of reactions. For example, a Grignard reaction could be used to create the 1,2-dimethylbutyl side chain, which is then attached to a cyclohexane precursor. Alternatively, a sequence of reactions could be employed to build the substituted cyclohexane ring from acyclic precursors. colab.ws These multi-step syntheses offer flexibility in accessing a wide range of structurally complex molecules. researchgate.net

Formation in Complex Catalytic Processes

Beyond targeted laboratory synthesis, this compound and similar alkylcyclohexanes can be formed in complex industrial catalytic processes, such as those found in petroleum refining. gla.ac.uk During processes like catalytic reforming and isomerization, various hydrocarbon molecules are rearranged and converted into other structures. These processes often involve metal catalysts and high temperatures and pressures, conditions that can lead to the formation of a wide array of saturated and unsaturated cyclic and acyclic compounds. The presence of this compound in such mixtures is a result of the complex reaction network involving fragmentation, isomerization, and cyclization of larger hydrocarbon molecules.

Fischer-Tropsch Synthesis and Related Mechanisms

The Fischer-Tropsch (FT) synthesis is a cornerstone of gas-to-liquids technology, converting syngas (a mixture of carbon monoxide and hydrogen) into a wide array of hydrocarbons. ineratec.de While traditionally aimed at producing linear alkanes for diesel fuel, modifications to the process can favor the formation of branched and cyclic structures like this compound. ineratec.dewits.ac.za

Investigation of Chain Growth Mechanisms

The formation of hydrocarbons in FT synthesis is a surface polymerization reaction. wits.ac.za The process begins with the dissociative adsorption of CO and H2 onto the catalyst surface. wits.ac.za Chain growth, or propagation, then occurs through the sequential addition of methylene (B1212753) (-CH2-) units to a growing alkyl chain. libretexts.org

The formation of branched structures is a deviation from the ideal linear chain growth. One proposed mechanism involves the re-adsorption of olefins, which are primary products of FT synthesis, onto the catalyst surface. wits.ac.za These re-adsorbed olefins can then undergo secondary reactions, including isomerization and further chain growth, leading to branched alkanes. wits.ac.za Another theory suggests that branching can occur during the primary chain growth process itself. This can be influenced by the stability of intermediate carbocation species on the catalyst surface, where the formation of more stable secondary or tertiary carbocations can lead to branching. chinayyhg.com The alkylidene mechanism, for instance, proposes that branched hydrocarbons are produced through the re-adsorption of olefins. encyclopedia.pub

Role of Catalysts in Product Distribution and Selectivity

The choice of catalyst is paramount in steering the FT synthesis towards a desired product distribution. libretexts.org Iron (Fe) and cobalt (Co) are the most common catalysts used commercially. libretexts.orgdoe.gov

Iron-based catalysts are known for their high water-gas-shift activity, making them suitable for hydrogen-deficient syngas derived from coal. libretexts.orgdoe.gov They tend to produce a broader range of products, including a higher proportion of branched hydrocarbons and olefins compared to cobalt catalysts. wits.ac.zaencyclopedia.pub The addition of promoters like potassium to iron catalysts can further enhance the formation of branched products. wits.ac.za

Cobalt-based catalysts are generally preferred for natural gas-derived syngas, which has a higher hydrogen-to-carbon monoxide ratio. doe.gov They are highly active and selective towards the production of long-chain linear alkanes. acs.org However, the formation of branched alkanes on cobalt catalysts is also observed, typically accounting for around 5% of the product. encyclopedia.pub The use of bifunctional catalysts, which combine a metal component (like cobalt) with an acidic support (like a zeolite), can significantly increase the yield of branched hydrocarbons. chimicatechnoacta.ru The acidic sites on the zeolite promote isomerization of the linear hydrocarbons formed on the metal sites. chimicatechnoacta.ru

The operating conditions also play a critical role. Higher temperatures can lead to increased branching but may also favor the formation of lighter hydrocarbons. doe.gov

Table 1: Catalyst and Promoter Effects on Branched Hydrocarbon Formation in Fischer-Tropsch Synthesis

| Catalyst Base | Promoter | Effect on Branched Hydrocarbons | Reference |

| Iron | Potassium | Increases formation | wits.ac.za |

| Cobalt | - | Lower formation (~5%) compared to iron | encyclopedia.pub |

| Cobalt | Zeolite Support | Significantly increases formation | chimicatechnoacta.ru |

Hydrocarbon Reforming and Isomerization Processes

Hydrocarbon reforming and isomerization are key refinery processes used to upgrade the quality of gasoline and other fuels by increasing the concentration of branched and cyclic compounds. ums.edu.my These processes can be adapted for the synthesis of specific molecules like this compound.

Isomerization processes, in particular, are designed to convert linear alkanes and less-branched cycloalkanes into their more highly branched isomers. tandfonline.com For instance, a suitable C12 cycloalkane precursor could be isomerized to this compound. These reactions are typically catalyzed by bifunctional catalysts containing both metal and acid sites, often platinum on an acidic support like chlorinated alumina (B75360) or a zeolite. tandfonline.comgoogle.com The metal sites facilitate dehydrogenation of the alkane to an alkene, which then undergoes skeletal rearrangement on the acid sites before being rehydrogenated back to a branched alkane. tandfonline.com

The isomerization of larger cycloalkanes, such as cyclooctane, has been shown to yield products like ethylcyclohexane, demonstrating the ring contraction and side-chain formation that are essential steps in forming substituted cyclohexanes. researchgate.net While direct synthesis of this compound via this route is not explicitly detailed, the fundamental principles suggest its feasibility with appropriate feedstock and catalyst selection.

Mechanisms of C-C Bond Formation in Saturated Systems

The construction of the this compound molecule inherently involves the formation of carbon-carbon single bonds. While many C-C bond-forming reactions start with unsaturated precursors, there are mechanisms that operate in saturated systems or involve radical intermediates.

In the context of FT synthesis, C-C bond formation occurs on the catalyst surface through the insertion of methylene groups into a metal-alkyl bond. wits.ac.za This is a step-wise polymerization process.

Radical-mediated reactions offer another avenue for C-C bond formation. For example, radical S-adenosylmethionine (SAM) enzymes can catalyze C-C bond formation by generating a radical on an sp3 carbon center through hydrogen atom abstraction. nih.gov This radical can then attack another carbon center to form a new C-C bond. nih.gov While enzymatic, these principles can inspire synthetic strategies.

Photocatalysis has also emerged as a powerful tool for C-C bond formation. Certain photocatalysts can generate chlorine radicals that abstract a hydrogen atom from an alkane, creating a carbon-centered radical. rsc.org This alkyl radical can then react with an electrophile to form a new C-C bond. rsc.org This approach allows for the direct functionalization of saturated hydrocarbons. rsc.org

Furthermore, catalytic methods for the direct synthesis of cycloalkanes from simpler building blocks like diols and ketones are being developed. acs.org These methods often involve a sequence of dehydrogenation, C-C bond formation (such as an aldol (B89426) condensation), and subsequent hydrogenation/dehydration steps, all facilitated by a single catalyst system. acs.org

Stereochemical Aspects and Conformational Analysis of 1,2 Dimethylbutyl Cyclohexane

Isomerism of (1,2-Dimethylbutyl)cyclohexane

The structural complexity of this compound gives rise to multiple forms of isomerism, which are crucial for understanding its chemical behavior.

Chiral Centers and Enantiomerism

This compound possesses multiple chiral centers, which are carbon atoms bonded to four different groups. The presence of these centers means the molecule can exist as non-superimposable mirror images, known as enantiomers.

The chiral centers in this compound are:

C1 of the cyclohexane (B81311) ring : The carbon atom where the (1,2-dimethylbutyl) group is attached.

C1 of the butyl group : The carbon atom within the substituent that is directly bonded to the cyclohexane ring.

C2 of the butyl group : The adjacent carbon atom in the substituent which also bears a methyl group.

With three distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n formula, where n is the number of chiral centers. In this case, there is a possibility of up to 2^3 = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers. For a molecule to be chiral, it must not have a plane of symmetry. quora.com The different spatial arrangements of the substituents around these chiral carbons lead to molecules that are mirror images but cannot be superimposed on one another. mvpsvktcollege.ac.in

Diastereomerism (e.g., cis/trans Relationships on the Cyclohexane Ring)

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, diastereomerism arises from the different stereochemical combinations at its three chiral centers. For instance, a molecule with an (R,S,R) configuration at its chiral centers would be a diastereomer of one with an (R,R,R) configuration.

While cis/trans isomerism is commonly discussed in the context of disubstituted cyclohexanes to describe the relative positions of two substituents on the ring, it is not formally applied to a monosubstituted compound like this one. libretexts.orglibretexts.org In disubstituted cyclohexanes, the cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. mvpsvktcollege.ac.inkhanacademy.org For example, in 1,2-dimethylcyclohexane (B31226), the trans isomer is more stable because both methyl groups can occupy equatorial positions, whereas the cis isomer must have one axial and one equatorial methyl group. libretexts.orgstereoelectronics.org The diastereomeric relationships in this compound are determined by the relative stereochemistry of the chiral centers within the molecule itself, rather than the orientation between two separate substituent groups on the cyclohexane ring.

Conformational Preferences of the Cyclohexane Ring

The flexibility of the cyclohexane ring allows it to adopt various three-dimensional shapes, or conformations, to minimize inherent strain. The presence of a substituent significantly influences the stability of these conformations.

Chair Conformation and Ring Inversion Dynamics

The most stable conformation of the cyclohexane ring is the chair conformation, which effectively minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles near 109.5° and keeping all hydrogen atoms staggered. libretexts.orgutexas.edu At room temperature, the cyclohexane ring is not static but undergoes a rapid process known as a ring flip or chair flip. wikipedia.org

During a ring flip, the ring passes through higher-energy transition states, such as the half-chair and boat conformations. libretexts.orgutexas.edu This dynamic interconversion results in the exchange of all axial and equatorial positions. wikipedia.orgfiveable.me An axial substituent in one chair conformation becomes an equatorial substituent in the flipped conformation, and vice versa. libretexts.org Despite this rapid flipping, which can occur about 80,000 times per second at room temperature, the two chair conformations of a substituted cyclohexane are not equally stable. libretexts.org

Axial vs. Equatorial Preferences of the (1,2-Dimethylbutyl) Group

For a monosubstituted cyclohexane, the two chair conformations—one with the substituent in an axial position and one with it in an equatorial position—are not energetically equivalent. libretexts.org Substituents, particularly bulky ones, are more stable in the equatorial position where there is more space and less steric hindrance. fiveable.meucalgary.cayoutube.com The axial position is more sterically crowded due to its proximity to other axial atoms. youtube.com

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | 7.3 |

| -CH₂CH₃ (Ethyl) | 1.75 | 7.5 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | 8.8 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | >20 |

Data sourced from multiple chemical resources. wikipedia.orgmasterorganicchemistry.comoregonstate.edu

1,3-Diaxial Interactions and Steric Strain Analysis

The primary reason for the energetic preference of the equatorial position is the presence of steric strain in the axial conformer, known as 1,3-diaxial interactions. proprep.comlibretexts.org These are repulsive forces between an axial substituent on carbon 1 and the axial hydrogen atoms on carbons 3 and 5. libretexts.orgopenstax.org

When the (1,2-dimethylbutyl) group occupies an axial position, it experiences significant steric crowding from the two axial hydrogens on the same side of the ring. libretexts.orglibretexts.org This steric clash is analogous to the gauche interaction in butane. libretexts.orgpressbooks.pub For a methyl group, these two interactions result in approximately 7.6 kJ/mol (1.8 kcal/mol) of destabilization. openstax.orgpressbooks.pub Given the much larger size of the (1,2-dimethylbutyl) group, the steric strain from its 1,3-diaxial interactions would be substantially higher. This severe steric strain strongly disfavors the axial conformation, effectively "locking" the bulky group into the more stable equatorial position. pressbooks.pub

| Axial Substituent | Total Steric Strain (kJ/mol) |

|---|---|

| -CH₃ (Methyl) | 7.6 |

| -CH₂CH₃ (Ethyl) | 8.0 |

| -CH(CH₃)₂ (Isopropyl) | 9.2 |

| -C(CH₃)₃ (tert-Butyl) | 22.8 |

Values are derived from A-values and represent the total destabilization energy of the axial conformer relative to the equatorial conformer.

Conformational Dynamics of the (1,2-Dimethylbutyl) Side Chain

The conformational flexibility of this compound is not limited to the chair inversion of the cyclohexane ring but also involves the rotation around the carbon-carbon single bonds within the bulky (1,2-Dimethylbutyl) substituent. This internal motion gives rise to a variety of spatial arrangements of the atoms, known as rotational isomers or rotamers, each with a distinct energy level.

Rotational Isomerism around C-C Bonds

The (1,2-Dimethylbutyl) side chain possesses several C-C bonds around which rotation can occur, leading to a complex conformational landscape. The most significant rotations are around the C1'-C2' bond and the bond connecting the cyclohexane ring to the C1' of the side chain. To analyze the resulting rotamers, Newman projections are a valuable tool, allowing for the visualization of the steric interactions between substituents on adjacent carbons.

The complexity of the rotational isomerism is further increased when considering the various possible stereoisomers of this compound. The presence of two chiral centers (C1' and C2' of the side chain) means that there are four possible stereoisomers: (1'R, 2'R), (1'S, 2'S), (1'R, 2'S), and (1'S, 2'R). The relative energies of the rotamers for each of these stereoisomers will differ due to the different spatial arrangements of the methyl and ethyl groups.

Gauche Interactions and Strain Energy Contributions

Gauche interactions are a primary source of steric strain in the conformations of this compound. These interactions occur when bulky groups on adjacent carbon atoms are positioned at a 60° dihedral angle to each other, similar to the gauche conformer of butane. The strain energy associated with a single gauche interaction between two methyl groups is approximately 3.8 kJ/mol. libretexts.orglibretexts.org

In the (1,2-Dimethylbutyl) side chain, multiple gauche interactions can be present simultaneously, depending on the specific rotamer. For instance, in a gauche rotamer around the C1'-C2' bond, a gauche interaction exists between the two methyl groups. Additional gauche interactions can occur between the methyl groups of the side chain and the carbons of the cyclohexane ring.

When the (1,2-Dimethylbutyl) group is in the axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. libretexts.org These interactions are essentially gauche interactions and contribute significantly to the instability of the axial conformer. The magnitude of this strain is dependent on the conformation of the side chain itself. A rotamer that orients the bulkiest part of the side chain towards the ring will experience greater steric hindrance.

The total strain energy of a given conformer is the cumulative effect of all these interactions. The most stable conformation of this compound will be the one that minimizes the sum of all these steric strains. It is generally expected that the conformer with the (1,2-Dimethylbutyl) group in the equatorial position and in an anti-conformation within the side chain will be the most stable. libretexts.org

| Conformation of Cyclohexane | Side Chain Rotamer (around C1'-C2') | Key Gauche Interactions | Estimated Strain Energy (kJ/mol) |

|---|---|---|---|

| Equatorial | Anti | Minimal gauche interactions with the ring | Low |

| Equatorial | Gauche | Gauche interaction between methyl groups on C1' and C2' | ~3.8 |

| Axial | Anti | 1,3-diaxial interactions with ring hydrogens | High |

| Axial | Gauche | 1,3-diaxial interactions and internal gauche interaction | Very High |

Theoretical and Computational Approaches to Conformational Analysis

Due to the complexity of the conformational landscape of this compound, theoretical and computational methods are indispensable for a detailed understanding of the relative energies and populations of its various conformers.

Density Functional Theory (DFT) Calculations for Energy Minimization

Density Functional Theory (DFT) has become a powerful tool for the accurate calculation of molecular geometries and energies. For this compound, DFT calculations can be employed to perform geometry optimizations for all possible conformers, starting from various initial structures representing different rotamers of the side chain in both axial and equatorial positions. These calculations aim to find the minimum energy structure for each conformer.

By comparing the calculated energies of the optimized geometries, the relative stabilities of the different conformers can be determined. This allows for the identification of the global minimum energy conformation, which is the most stable and therefore the most populated conformer at equilibrium. Furthermore, DFT can be used to calculate the energy barriers for the interconversion between different conformers, providing insights into the dynamics of the molecule.

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial - Anti | 0.0 (Global Minimum) | >95 |

| Equatorial - Gauche | ~4.0 | ~5 |

| Axial - Anti | >20.0 | <0.1 |

| Axial - Gauche | >25.0 | <0.1 |

Molecular Mechanics and Force Field Development for Conformational Studies

Molecular mechanics provides a computationally less expensive alternative to DFT for exploring the conformational space of large and flexible molecules like this compound. This method uses a classical mechanical model, or force field, to describe the potential energy of a molecule as a function of its atomic coordinates.

The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field used. The development of a reliable force field for a specific class of molecules involves parametrizing the potential energy function against experimental data or high-level quantum mechanical calculations. For this compound, a well-parameterized force field would allow for extensive conformational searches and molecular dynamics simulations to be performed, providing a comprehensive picture of the conformational preferences and dynamic behavior of the molecule.

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure of a molecule, including the interactions between orbitals that contribute to its stability. In the context of this compound, NBO analysis can be used to investigate the stereoelectronic effects that influence its conformational preferences.

One important stereoelectronic effect is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. NBO analysis can quantify the strength of these hyperconjugative interactions in different conformers. For example, it can reveal stabilizing interactions between C-H or C-C bonds of the cyclohexane ring and the antibonding orbitals of the side chain, and vice versa. These interactions can play a subtle but significant role in determining the relative energies of the various conformers, complementing the more dominant steric effects. iau.irresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Dimethylbutyl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a molecule such as (1,2-Dimethylbutyl)cyclohexane, which contains multiple stereocenters and exhibits conformational isomerism, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

While standard ¹H and ¹³C NMR spectra provide initial information, the significant signal overlap expected for the aliphatic protons and carbons of this compound necessitates more advanced 1D techniques. digitellinc.com

Proton Decoupling: The standard ¹³C NMR experiment is performed with broadband proton decoupling, which collapses all ¹H-¹³C coupling multiplets into single lines, one for each unique carbon environment. This simplifies the spectrum and enhances the signal-to-noise ratio.

Homonuclear Decoupling: In the ¹H NMR spectrum, selective decoupling can be employed to simplify complex multiplets and establish coupling relationships. By irradiating a specific proton resonance, all its J-coupling interactions with other protons are removed. This helps to identify which protons are spin-coupled to each other, confirming their proximity within the molecular structure. For instance, irradiating the methine proton on the cyclohexane (B81311) ring to which the side chain is attached would simplify the signals of adjacent ring protons.

Polarization Transfer Experiments (INEPT/DEPT): Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and Distortionless Enhancement by Polarization Transfer (DEPT) are 1D techniques that increase the sensitivity of the ¹³C signal by transferring magnetization from the more abundant and sensitive ¹H nuclei. youtube.com DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are particularly valuable as they can distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning the numerous signals from the cyclohexane ring and the dimethylbutyl side chain.

Table 1: Expected ¹³C Signal Multiplicity in DEPT Experiments for this compound

| Carbon Type | DEPT-90 | DEPT-135 |

|---|---|---|

| CH₃ | No Signal | Positive |

| CH₂ | No Signal | Negative |

| CH | Positive | Positive |

Two-dimensional NMR experiments are critical for mapping the complex network of connections within the this compound molecule.

These experiments reveal through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. ipb.pt Cross-peaks in the 2D spectrum connect coupled protons. This technique would be used to trace the connectivity of protons around the cyclohexane ring and along the (1,2-dimethylbutyl) side chain, establishing separate spin systems for each part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). nih.gov It is an invaluable tool for unambiguously assigning carbon resonances based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nmrdb.org This is crucial for assembling the molecular fragments identified by COSY and HSQC. For this compound, key HMBC correlations would be observed between the protons of the dimethylbutyl group and the carbons of the cyclohexane ring, confirming the attachment point of the substituent.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons within the ring and side chain. |

| HSQC | ¹H ↔ ¹³C (¹J) | Connects each proton to its directly bonded carbon. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connects molecular fragments; confirms substituent position. |

These experiments detect through-space correlations, providing information about the spatial proximity of nuclei, regardless of their bonding sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (typically < 5 Å). This is essential for determining the stereochemistry and preferred conformation of this compound. The bulky (1,2-dimethylbutyl) group is expected to strongly prefer the equatorial position on the cyclohexane chair conformer to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org A NOESY spectrum would confirm this by showing correlations between the axial protons on carbons 3 and 5 of the cyclohexane ring and the axial proton on carbon 1, but not with the protons of the equatorial substituent. libretexts.org

Advances in computational chemistry allow for the accurate prediction of NMR parameters, which can aid in the assignment of complex spectra. researchgate.netgithub.io Methods such as Density Functional Theory (DFT) can be used to calculate the ¹H and ¹³C chemical shifts for different possible stereoisomers and conformers of this compound. By performing a Boltzmann-weighted average of the calculated shifts for the lowest energy conformers, a predicted spectrum can be generated. github.io Comparing this theoretical spectrum with the experimental data provides a powerful method for validating structural and stereochemical assignments. Machine learning algorithms are also emerging as a rapid and accurate method for predicting chemical shifts. nih.gov

2D NMR Experiments for Connectivity and Spatial Proximity

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For non-functionalized alkanes like this compound, Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation. chemguide.co.uk

The molecular ion ([M]⁺•) peak for this compound (C₁₂H₂₄) would be expected at a mass-to-charge ratio (m/z) of 168. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. libretexts.org

Key fragmentation pathways would include:

Alpha-Cleavage: The most favorable cleavage is often at the bond between the cyclohexane ring and the substituent, as this can lead to the formation of a stable secondary carbocation. Loss of the (1,2-dimethylbutyl) radical (•C₆H₁₃) would result in a cyclohexyl cation at m/z 83.

Cleavage within the Side Chain: Fragmentation can occur at various points along the alkyl side chain. Loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 139, while loss of a propyl radical (•C₃H₇) would yield a fragment at m/z 125.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A characteristic pathway for cyclohexanes is the loss of ethene (C₂H₄) from the molecular ion, which would produce a radical cation at m/z 140. msu.edu Further fragmentation of the ring often leads to a series of characteristic ions separated by 14 mass units (CH₂), such as those at m/z 69, 55, and 41. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₂H₂₄]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - C₂H₅]⁺ | Cleavage within the side chain |

| 125 | [M - C₃H₇]⁺ | Cleavage within the side chain |

| 83 | [C₆H₁₁]⁺ | Alpha-cleavage; loss of the side chain |

| 69 | [C₅H₉]⁺ | Ring fragmentation |

| 56 | [C₄H₈]⁺• | Characteristic loss of ethene from cyclohexyl fragment |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) mass spectrometry is a powerful tool for determining the structure of organic compounds like this compound. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (molar mass: 168.32 g/mol ), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 168. nist.gov The fragmentation of alkyl-substituted cycloalkanes is typically dominated by cleavage of the bond connecting the alkyl group to the ring and by fragmentation of the ring itself. pressbooks.pub The most significant fragmentation pathways involve the loss of the side chain or portions of it, leading to the formation of stable carbocations. chemguide.co.uk

Key expected fragmentation patterns for this compound include:

Loss of the entire side chain: Cleavage of the C-C bond between the cyclohexane ring and the dimethylbutyl group results in the loss of a C6H13• radical (mass = 85), producing a fragment ion at m/z 83, corresponding to the cyclohexyl cation or a rearranged C6H11+ ion.

Cleavage within the side chain: Fragmentation can occur at various points along the alkyl chain. For instance, the loss of an ethyl radical (•C2H5, mass = 29) would lead to a fragment at m/z 139.

Ring cleavage: The cyclohexane ring itself can open after ionization and subsequently fragment. This process in cycloalkanes often leads to a series of characteristic ions separated by 14 mass units (CH2), such as m/z 69, 55, and 41. docbrown.info

Below is a table summarizing the likely primary fragments for this compound in EI-MS.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| 168 | [C12H24]•+ (Molecular Ion) | - | - |

| 139 | [C10H19]+ | •C2H5 (Ethyl radical) | 29 |

| 125 | [C9H17]+ | •C3H7 (Propyl radical) | 43 |

| 83 | [C6H11]+ | •C6H13 (Dimethylbutyl radical) | 85 |

| 69 | [C5H9]+ | Ring Fragmentation Product | - |

| 55 | [C4H7]+ | Ring Fragmentation Product | - |

Alpha-Cleavage Mechanisms and Cyclic Ether Formation

In the context of mass spectrometry, alpha-cleavage refers to the breaking of a bond adjacent to a functional group or structural feature. openstax.org For this compound, the most prominent alpha-cleavage occurs at the bond between the cyclohexane ring and the substituted carbon of the butyl chain. This cleavage is driven by the formation of a stable secondary carbocation on the ring or the side chain. The primary alpha-cleavage pathway results in the loss of the alkyl radical, which is often the most abundant fragmentation process for alkylcyclohexanes. msu.edu

It is important to note that cyclic ether formation is not a characteristic fragmentation pathway for hydrocarbons like this compound. This type of rearrangement typically requires the presence of heteroatoms, such as oxygen, and specific structural arrangements that are absent in saturated alkanes.

McLafferty Rearrangements in Related Systems

The McLafferty rearrangement is a specific fragmentation mechanism that involves the transfer of a γ-hydrogen atom to a double bond (like a carbonyl group) through a six-membered transition state, followed by cleavage of the β-bond. wikipedia.orgyoutube.com This rearrangement is a hallmark of certain ketones, aldehydes, esters, and alkenes. cambridge.org

As a saturated alkane, this compound does not possess the necessary structural features (a π-system and a γ-hydrogen) to undergo a McLafferty rearrangement. However, in related systems containing these features, this rearrangement is a key diagnostic tool. For example, a related ketone such as 4-cyclohexyl-2-pentanone would readily undergo a McLafferty rearrangement, leading to the elimination of a neutral propene molecule and the formation of a characteristic enol radical cation. youtube.compressbooks.pub This distinction in fragmentation behavior is crucial for differentiating between saturated and unsaturated or functionalized analogs in a mixture.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a molecule's elemental composition. pressbooks.pub While nominal mass spectrometry might identify the molecular ion of this compound at m/z 168, HRMS can distinguish its exact mass from other compounds that have the same nominal mass.

The molecular formula for this compound is C12H24. nist.govwikipedia.org Using the exact masses of the most abundant isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu), the monoisotopic mass of this compound can be calculated precisely.

Exact Mass of C12H24: (12 * 12.000000) + (24 * 1.007825) = 144.000000 + 1.1878 = 168.1878 amu

This high-precision measurement allows HRMS to differentiate C12H24 from other potential molecular formulas with a nominal mass of 168, as shown in the table below.

| Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |

|---|---|---|

| C12H24 | 168 | 168.18780 |

| C11H20O | 168 | 168.15142 |

| C10H16O2 | 168 | 168.11503 |

| C11H24N | 168 | 168.19088 |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is essential for separating this compound from complex mixtures, which may contain numerous isomers and other hydrocarbons with similar physical properties.

Gas Chromatography (GC) for Separation of Isomers

Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like alkylcyclohexanes. libretexts.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. libretexts.org

The separation of this compound and its isomers depends on several factors:

Boiling Point: Compounds generally elute in order of increasing boiling point.

Stationary Phase Polarity: The choice of the column's stationary phase is critical. For nonpolar hydrocarbons, a nonpolar stationary phase, such as one based on dimethylpolysiloxane (e.g., HP-5ms), is often used. researchgate.net More polar columns, like those with polyethylene (B3416737) glycol (Carbowax) or cyanopropylphenyl phases (e.g., DB-624), can provide different selectivity for isomers based on subtle differences in polarity and shape. researchgate.netstackexchange.com

Column Dimensions: Longer and narrower columns provide higher resolution, which is necessary for separating closely related isomers. vurup.sk

The table below outlines common GC stationary phases and their applicability for separating hydrocarbon isomers.

| Stationary Phase Type | Common Name | Polarity | Application for Hydrocarbon Isomers |

|---|---|---|---|

| 100% Dimethylpolysiloxane | DB-1, HP-1 | Nonpolar | Good general-purpose separation based on boiling points. |

| 5% Phenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms | Slightly Polar | Excellent for separating a wide range of nonpolar and slightly polar compounds, including isomers. researchgate.net |

| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | DB-624 | Mid-Polar | Offers different selectivity that can resolve isomers that co-elute on nonpolar columns. researchgate.net |

| Polyethylene Glycol (PEG) | Carbowax | Polar | Effective for separating isomers with slight differences in polarity, though less common for purely aliphatic hydrocarbons. stackexchange.comvurup.sk |

Hyphenated Techniques (e.g., GC-MS) for Component Identification

To achieve both separation and definitive identification, gas chromatography is often coupled with mass spectrometry in a hyphenated technique known as GC-MS. researchgate.net In a GC-MS system, the GC column separates the components of a mixture, and each component is then introduced directly into the mass spectrometer as it elutes.

This combination provides two critical pieces of information for identifying this compound:

Retention Time (from GC): The time it takes for the compound to travel through the GC column. Under specific conditions, this is a characteristic property that can be compared to a known standard.

Mass Spectrum (from MS): Provides the molecular weight and a unique fragmentation pattern, which serves as a structural fingerprint for confirmation. nih.gov

The synergistic power of GC-MS allows for the confident identification and quantification of this compound even when it is a minor component in a highly complex matrix, such as petroleum distillates or environmental samples.

Application as a Reference Standard in Analytical Method Development

This compound is utilized in analytical chemistry as a reference standard, primarily for the qualitative identification and characterization of complex hydrocarbon mixtures such as aviation and diesel fuels. Its application is crucial in methods that aim to resolve and identify numerous isomeric compounds present in petroleum distillates.

The primary role of this compound as a reference material is not typically for external calibration or routine quantification of itself, but rather as a representative C12 cycloalkane. Analytical laboratories use such standards to confirm the identity of peaks in chromatograms based on retention time and mass spectral data. The compound is included in mass spectrometric databases that are used to identify constituents in fuels by comparing the fragmentation patterns of unknown peaks with the known spectrum of the reference standard. ncat.edu

In the development of analytical methods for fuels, reference compounds like this compound are essential for system suitability checks and for verifying the separation of different classes of hydrocarbons. The analysis of complex hydrocarbon mixtures often involves grouping isomers together for quantification, as obtaining individual standards for every C12 isomer is often impractical. researchgate.net In this context, this compound serves as a crucial identifier for its specific isomer group.

Research involving the detailed characterization of aviation fuels by Gas Chromatography-Mass Spectrometry (GC-MS) includes this compound in its compound databases, confirming its presence and use as an identifiable marker within these complex matrices. ncat.edu

Below is a table summarizing the key analytical identification properties for this compound.

Table 1: Analytical Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.36 g/mol |

| CAS Number | 61142-37-8 |

| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application Context | Identification of C12 cycloalkane isomers in fuel analysis |

Theoretical and Computational Investigations of 1,2 Dimethylbutyl Cyclohexane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens for examining the molecular properties of (1,2-Dimethylbutyl)cyclohexane at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Energy Minimization and Conformational Stability

Like all substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The key to its stability lies in the orientation of the bulky (1,2-dimethylbutyl) substituent on the cyclohexane (B81311) ring. There are two primary chair conformations that interconvert via a process known as a ring flip. In one conformation, the substituent occupies an axial position, oriented roughly perpendicular to the plane of the ring. In the other, it occupies an equatorial position, pointing away from the ring's center.

| Conformer Feature | Relative Energy | Predominant Population | Key Interaction |

| Equatorial Substituted | Lower | >99% | Minimal steric hindrance |

| Axial Substituted | Higher | <1% | 1,3-diaxial steric strain |

This interactive table summarizes the expected conformational preferences based on principles derived from simpler alkylcyclohexanes.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the minimum energy geometry of this compound is determined, a vibrational frequency analysis can be performed. This calculation predicts the molecule's fundamental vibrational modes, which correspond to the stretching, bending, and twisting motions of its bonds and functional groups. These predicted frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) and Raman spectra.

For an aliphatic hydrocarbon like this compound, the predicted spectrum would be characterized by several key features:

C-H Stretching Vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized carbon-hydrogen bonds.

H-C-H Bending Vibrations (Scissoring/Rocking): Absorptions in the 1450-1470 cm⁻¹ range, associated with the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data, helping to confirm the structure and purity of a synthesized compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity in IR |

| C-H Stretch | 2850 - 3000 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Asymmetric Bending | ~1450 | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium to Weak |

| C-C Skeletal Vibrations | 800 - 1300 | Weak to Medium |

This interactive table outlines the expected vibrational modes for this compound based on typical values for alkanes.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Analysis of the electronic structure provides insight into a molecule's reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. uwosh.edu

The energy difference between these two orbitals is known as the HOMO-LUMO gap . wikipedia.org For a saturated alkane like this compound, this gap is expected to be large. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires a significant amount of energy to excite an electron from the HOMO to the LUMO. researchgate.net This is consistent with the known chemical inertness of alkanes.

Furthermore, calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule. For this compound, the MEP map would show a molecule that is almost entirely nonpolar, with electron density distributed evenly. This uniform, nonpolar surface explains why it is soluble in nonpolar solvents and insoluble in polar solvents like water.

| Orbital/Property | Description | Implication for this compound |

| HOMO | Highest energy orbital containing electrons (electron donor). | Localized on C-C and C-H sigma bonds. |

| LUMO | Lowest energy orbital without electrons (electron acceptor). | Localized on C-C and C-H sigma antibonding orbitals. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Expected to be large, indicating high stability and low reactivity. |

This interactive table describes the frontier molecular orbitals and their significance for the target compound.

Molecular Dynamics (MD) Simulations

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. youtube.com MD simulations model atoms as balls and bonds as springs, using classical mechanics to calculate the trajectory of every atom in the system over a set period.

Conformational Dynamics and Transition Pathways

MD simulations are perfectly suited to explore the conformational dynamics of this compound. youtube.com By simulating the molecule at a given temperature, one can directly observe the dynamic equilibrium between the two chair conformations. The simulation can track the process of the ring flip, revealing the high-energy intermediate states, such as the "half-chair" and "boat" conformations, that form the transition pathway. utexas.edu

These simulations can quantify the rate of ring flipping and the relative time the molecule spends in each conformation. For this compound, the simulation would show the molecule residing overwhelmingly in the equatorial state, with very brief and infrequent transitions to the high-energy axial state before quickly returning. Additionally, MD can model the rotation around the single bonds within the flexible (1,2-dimethylbutyl) side chain, providing a complete picture of the molecule's flexibility.

Solvation Effects and Intermolecular Interactions in Diverse Environments

MD simulations are also a primary tool for investigating how a molecule interacts with its environment. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or hexane), one can study solvation effects.

The simulation can calculate the solvation free energy, which determines the molecule's solubility in that solvent. For this compound in water, the simulation would show that water molecules form a highly ordered "cage" around the nonpolar alkane, a process that is entropically unfavorable and explains its low water solubility. In a nonpolar solvent like hexane, the simulation would show favorable van der Waals interactions between the solute and solvent, leading to high solubility. These simulations allow for a detailed analysis of the intermolecular forces—primarily dispersion forces for this nonpolar molecule—that govern its behavior in solution.

Development and Validation of Force Fields for Branched Hydrocarbons

The accurate simulation of branched hydrocarbons such as this compound using molecular mechanics relies heavily on the quality of the underlying force field. ethz.chfiveable.me A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms based on their positions. wikipedia.orgwustl.edu For hydrocarbons, these parameters must accurately represent bonded interactions (bond stretching, angle bending, torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces). wustl.edu

The development of force fields for complex branched alkanes and cycloalkanes presents unique challenges compared to their linear counterparts. The presence of substituted rings and branched side chains, as in this compound, introduces intricate stereochemistry and complex torsional energy profiles that must be precisely parameterized. sapub.orgsapub.org Force fields like MM3 and its successors were specifically developed to handle the conformational complexities of such systems, including substituted cyclohexanes. acs.org Other commonly employed force fields for hydrocarbon simulations include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM, and COMPASS. acs.orgscilit.comresearchgate.net

The parameterization process is a critical step in force field development. wikipedia.orgfiveable.me It involves determining the numerical values for the functions that define atomic interactions. ethz.ch This is typically achieved by fitting the force field's predictions to a combination of high-level quantum mechanical (QM) calculations and experimental data. fiveable.meuni-paderborn.de For a molecule like this compound, QM methods such as density functional theory (DFT) or ab initio calculations would be used to compute the potential energy surfaces for the rotation of the dimethylbutyl group and the puckering of the cyclohexane ring. fiveable.meacs.org These QM-derived energy profiles guide the fitting of the dihedral angle parameters, which are crucial for correctly modeling the molecule's conformational preferences. fiveable.me

Validation is the subsequent, indispensable phase, where the force field's accuracy and transferability are assessed. researchgate.netfiveable.me This involves performing molecular dynamics or Monte Carlo simulations to calculate various physical and thermodynamic properties and comparing them against experimental data that were not used during the parameterization stage. fiveable.mefiveable.me For branched hydrocarbons, key validation properties include liquid density, enthalpy of vaporization, heat capacity, and viscosity. uni-paderborn.deresearchgate.net A well-validated force field should be able to reproduce these properties across a range of temperatures and pressures. scilit.com The process ensures the force field is reliable for predicting the behavior of molecules like this compound in simulations. fiveable.me

| Force Field | Typical Application | Strengths for Branched Hydrocarbons |

|---|---|---|

| OPLS-AA | Liquid simulations of organic molecules | Good prediction of thermodynamic properties like density and enthalpy of vaporization. researchgate.net |

| CHARMM | Biomolecular simulations, often extended to organic molecules | Well-parameterized for a wide range of organic functional groups. |

| COMPASS | Condensed-phase properties of organic and inorganic materials | High accuracy for predicting structural, conformational, and thermophysical properties. acs.org |

| MM3/MM4 | Gas-phase conformational analysis of organic molecules | Excellent for detailed conformational analysis and geometries of cyclic and acyclic hydrocarbons. acs.org |

| TraPPE-UA | Vapor-liquid equilibria of hydrocarbons (United-Atom model) | Computationally efficient while providing accurate phase behavior predictions. uni-paderborn.de |

Reaction Modeling and Mechanism Prediction

Transition State Theory and Reaction Rate Calculations

Transition State Theory (TST) provides a fundamental framework for calculating the rate constants of chemical reactions. wikipedia.orglibretexts.org TST postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point along the minimum energy reaction path. wikipedia.orgutexas.edu The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. youtube.com The core of TST is expressed in the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). wikipedia.org

To apply TST to a reaction involving this compound, such as hydrogen abstraction by a radical, computational quantum chemistry is essential. science.govacs.org High-level ab initio or DFT methods are employed to map out the potential energy surface of the reaction. rsc.orgresearchgate.net This process involves locating the optimized geometries of the reactants, products, and, most importantly, the transition state structure. science.govrsc.org For the hydrogen abstraction from this compound, there would be multiple possible transition states corresponding to the removal of a hydrogen atom from different positions on the molecule (primary, secondary, or tertiary carbons on the ring or the side chain). Computational methods can identify each of these unique transition states and calculate their respective energy barriers. acs.org

Once the stationary points on the potential energy surface are identified, their energies and vibrational frequencies are calculated. science.gov These values are used to compute the partition functions for the reactants and the transition state, which are then used to determine the Gibbs free energy of activation. researchgate.net This allows for the calculation of the theoretical rate constant for each specific reaction channel. science.gov Modern computational packages can automate parts of this process, enabling high-throughput screening of reaction kinetics. science.gov For reactions involving light atoms like hydrogen, quantum mechanical tunneling effects, where a particle can pass through an energy barrier instead of over it, must also be considered and can be incorporated into the rate calculation to improve accuracy. science.gov

| Reaction Coordinate Species | Description | Relative Energy (Hypothetical) |

|---|---|---|

| Reactants | This compound + •OH radical | 0 kcal/mol (Reference) |

| Transition State (TS) | Activated complex for H-abstraction from a tertiary C-H bond. | +5 kcal/mol (Activation Barrier) |

| Products | (1,2-Dimethylbutyl)cyclohexyl radical + H₂O | -20 kcal/mol (Exothermic Reaction) |

Catalyst-Substrate Interaction Modeling

Understanding the interaction between a catalyst and a substrate like this compound at the atomic level is crucial for designing efficient catalytic processes such as dehydrogenation, isomerization, or ring-opening reactions. rsc.orgmdpi.com Computational modeling, particularly using DFT, has become an indispensable tool for investigating these interactions. mdpi.com These models provide detailed insights into adsorption geometries, electronic structure modifications, and reaction pathways on the catalyst surface. mdpi.comresearchgate.net

The modeling process typically begins by constructing a realistic representation of the catalyst, which is often a slab model of a metal surface (e.g., platinum, palladium, or nickel). researchgate.netacs.org The this compound molecule is then placed on this surface, and its geometry is optimized to find the most stable adsorption sites and configurations. mdpi.com The calculations yield key parameters such as the adsorption energy, which indicates the strength of the interaction between the substrate and the catalyst. rsc.org The complex structure of this compound, with its bulky and flexible side chain, can lead to multiple stable adsorption modes, each potentially leading to different reaction products.

| Calculated Parameter | Significance in Catalysis | Example for this compound |

|---|---|---|

| Adsorption Energy | Indicates the strength of binding to the catalyst surface. rsc.org | Determines if the molecule binds strongly enough to react but not so strongly that it poisons the surface. |

| Preferred Adsorption Site | Identifies the most stable location for the molecule on the catalyst (e.g., top, bridge, hollow site). | Influences which bonds in the molecule are activated and the subsequent reaction pathway. |

| Activation Barrier (Ea) | The energy required to reach the transition state for a reaction step on the surface. acs.org | Lower barriers for C-H bond cleavage would indicate higher catalytic activity for dehydrogenation. |

| Reaction Energy (ΔE) | The overall energy change for a reaction step (exothermic or endothermic). | Determines the thermodynamic favorability of elementary steps in the catalytic cycle. |

Reaction Chemistry and Mechanistic Studies Involving 1,2 Dimethylbutyl Cyclohexane

Chemical Functionalization and Derivatization Research

The introduction of functional groups and the creation of derivatives from (1,2-Dimethylbutyl)cyclohexane are key areas of study for producing value-added chemicals.

Selective Oxidation Studies (excluding combustion as a property/application)

The selective oxidation of cyclohexane (B81311) and its derivatives is a significant industrial process, primarily for the production of precursors to nylon. mdpi.com While direct studies on this compound are not widely available, research on cyclohexane provides a foundational understanding of the expected reactivity.

The oxidation of cyclohexane typically yields cyclohexanol (B46403) and cyclohexanone, collectively known as KA-oil. mdpi.comrsc.org This process is challenging due to the stability of the cyclohexane ring. mdpi.com Industrial methods often require high temperatures and pressures, utilizing catalysts such as cobalt or manganese salts. mdpi.com

Recent research has focused on developing more efficient and environmentally benign catalytic systems. For instance, V₂O₅@TiO₂ catalysts have been shown to be effective in the photocatalytic oxidation of cyclohexane under simulated solar light, with selectivity to KA-oil products approaching 100% under optimized conditions. rsc.org Another study demonstrated the use of bulk nickel oxide as a catalyst for the selective oxidation of cyclohexane at milder temperatures, achieving high conversion and selectivity to cyclohexanone. mdpi.com Manganese(III) complexes have also been investigated as catalysts for the oxidation of cyclohexane and methylcyclohexane in the presence of trichloroisocyanuric acid (TCCA), showing promising conversions to halogenated products. mdpi.comresearchgate.net

These findings suggest that the cyclohexane ring in this compound could be selectively oxidized at the tertiary C-H bonds, which are generally more reactive, to form corresponding alcohols and ketones. The presence of the bulky (1,2-dimethylbutyl) substituent would likely influence the regioselectivity of the oxidation.

Table 1: Catalytic Systems for the Selective Oxidation of Cyclohexane This table presents data on catalytic systems used for the oxidation of cyclohexane, a model compound for this compound.

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Products |

| V₂O₅@TiO₂ | O₂ (under simulated solar light) | Not specified | 18.9 | ~100 | Cyclohexanone and Cyclohexanol (KA-oil) |

| Bulk Nickel Oxide | m-CPBA | 70 | 84.8 | 99 (KA-oil), 87.4 (Cyclohexanone) | Cyclohexanone and Cyclohexanol |

| [Mn(salen)Cl] | TCCA | 50 | 26.3 | Not specified | Chlorocyclohexane |

Hydrogen Abstraction and Radical Reactions

Hydrogen abstraction is a fundamental step in many chemical transformations of alkanes, including oxidation and halogenation. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway. ualberta.ca For alkylcyclohexanes, the reactivity of C-H bonds varies, with tertiary C-H bonds being the most susceptible to abstraction due to the formation of a more stable tertiary radical. nih.gov

Theoretical studies on the kinetics of hydrogen abstraction from methylcyclohexane (MCH) and ethylcyclohexane (ECH) by a hydrogen atom have shown that the fastest reaction rate occurs at the tertiary carbon site. nih.gov This principle can be directly applied to this compound, which possesses two tertiary carbon atoms on the cyclohexane ring (at the point of attachment of the butyl group) and one on the side chain. These positions are expected to be the primary sites for radical initiation.

Radical halogenation of methylcyclohexane, for instance, predominantly yields the product where the halogen has substituted the hydrogen at the tertiary carbon. ualberta.ca This selectivity is attributed to the greater stability of the tertiary radical intermediate compared to primary or secondary radicals. ualberta.ca Therefore, in a radical reaction involving this compound, the initial attack would likely occur at one of the tertiary C-H bonds.

Catalytic Transformations as Substrate

This compound can serve as a substrate in various catalytic transformations, leading to dehydrogenated products, isomers, or smaller hydrocarbon fragments.

Dehydrogenation Mechanisms

The catalytic dehydrogenation of cycloalkanes to form aromatic compounds is a well-established reaction, often catalyzed by transition metals such as platinum and palladium. chempap.org This process is of interest for hydrogen storage applications using liquid organic hydrogen carriers (LOHCs). researchgate.net

A density functional theory (DFT) study on the dehydrogenation of 1,2-dimethyl cyclohexane, a close structural analog to the substituted ring of this compound, on Pd(111) and Pt(111) surfaces has provided mechanistic insights. researchgate.net The study revealed different dehydrogenation sequences on the two metal surfaces, indicating that the choice of catalyst can influence the reaction pathway. researchgate.net Research on methylcyclohexane dehydrogenation over Pt-based catalysts also highlights the importance of the catalyst structure, with subnanometer platinum-iron clusters showing high activity. researchgate.net

The general mechanism for cyclohexane dehydrogenation involves a stepwise loss of hydrogen atoms, with the formation of cyclohexene and cyclohexadiene as intermediates before the final aromatic product is formed. escholarship.org For this compound, dehydrogenation would lead to the formation of 1,2-dimethyl-4-butylbenzene.

Table 2: Catalysts for Cycloalkane Dehydrogenation This table summarizes various catalysts used in the dehydrogenation of cyclohexane and its derivatives.

| Substrate | Catalyst | Key Findings |

| 1,2-Dimethyl cyclohexane | Pd(111) and Pt(111) | Different catalytic activities and dehydrogenation sequences were observed on the two metal surfaces. |

| Methylcyclohexane | Pt₁₃/γ-Al₂O₃ | The reaction pathway involves a combination of C-H bond cleavage, hydrogen diffusion, and cluster reconstruction. semanticscholar.org |

| Cyclohexane | Pt₁/CeO₂ | Single-site platinum catalyst showed high efficiency and selectivity towards benzene (B151609) production. escholarship.org |

| Methylcyclohexane | Cu/Al₂O₃ | The reaction proceeds via a polymolecular catalytic complex. chempap.org |

Isomerization and Skeletal Rearrangements

Under certain catalytic conditions, alkylcyclohexanes can undergo isomerization and skeletal rearrangements. These reactions are important in petroleum refining to improve the octane number of gasoline. While specific studies on this compound are limited, the behavior of other cycloalkanes provides a general framework.

For example, during the photolysis of cyclohexane, the formation of methylcyclopentane (B18539) has been observed, suggesting a ring-contraction isomerization of the cyclohexyl radical. iupac.org This type of rearrangement could potentially occur with the (1,2-Dimethylbutyl)cyclohexyl radical, leading to various isomers with five-membered rings.

C-C Bond Activation and Cleavage Studies

The cleavage of carbon-carbon bonds, or cracking, is a crucial process in the transformation of larger hydrocarbons into smaller, more valuable ones. niu.edu Studies on the C-H activation and cracking of cyclohexane using mass spectrometry have shown that organometallic species can catalyze both dehydrogenation and ring-opening followed by C-C bond cleavage. niu.edu

For this compound, C-C bond activation could occur at several locations. Ring-opening would lead to a linear or branched C₁₂ alkane, which could then undergo further cracking. niu.edu Alternatively, cleavage of the bond between the cyclohexane ring and the dimethylbutyl side chain could occur, a process known as dealkylation. The specific products would depend on the catalyst and reaction conditions employed. The metal used in the catalytic species has been shown to significantly influence whether dehydrogenation or ring opening/cracking is the favored pathway, with platinum-containing species often favoring dehydrogenation. niu.edu

Mechanistic Studies of Environmental Degradation Pathways of this compound

The environmental fate of alicyclic hydrocarbons such as this compound is largely determined by degradation processes that transform the compound into simpler, less persistent substances. The complex structure of branched cycloalkanes, featuring both a cyclic ring and a substituted alkyl chain, influences the mechanisms and rates of their environmental breakdown. The primary pathways for this degradation are microbial metabolism (biodegradation) and photochemical reactions (photodegradation).

Biodegradation Mechanisms of Branched Cycloalkanes

Biodegradation is a critical process in the natural attenuation of petroleum hydrocarbons, including branched cycloalkanes. researchgate.net While linear alkanes are often readily metabolized by a wide range of microorganisms, the presence of both a cyclohexane ring and a branched alkyl substituent in this compound presents a more complex challenge for microbial enzymes, leading to greater environmental persistence. mdpi.com The biodegradation of such compounds typically proceeds through specific enzymatic pathways initiated by an initial oxidation step.

The aerobic biodegradation of cycloalkanes is an oxidative process that requires molecular oxygen to initiate the reaction. nih.gov The initial and often rate-limiting step is the hydroxylation of the molecule, catalyzed by oxygenase enzymes. For alkyl-substituted cycloalkanes, this attack can occur on either the cycloalkane ring or the alkyl side chain. frontiersin.org

Oxidation of the Alkyl Side Chain: The most common pathway for n-alkylcyclohexanes involves the terminal or sub-terminal oxidation of the alkyl group. nih.govresearchgate.net The terminal methyl group is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid (cyclohexylalkanoic acid). This resulting fatty acid can then be shortened via the β-oxidation pathway, sequentially removing two-carbon units. nih.govresearchgate.net For a branched chain like 1,2-dimethylbutyl, steric hindrance from the methyl groups can slow this process significantly compared to a straight-chain alkane.

Oxidation of the Cyclohexane Ring: Alternatively, the cyclohexane ring itself can be hydroxylated to form a cyclohexanol derivative. microbiologyresearch.orgresearchgate.netethz.chresearchgate.net This is followed by oxidation to a cyclohexanone. A key subsequent step is the ring cleavage, often mediated by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form a lactone (e.g., ε-caprolactone from cyclohexanone). microbiologyresearch.orgresearchgate.netscispace.com This lactone is then hydrolyzed to an open-chain hydroxy acid, which can be further metabolized and eventually enter central metabolic pathways like the Krebs cycle. researchgate.netmicrobiologyresearch.orgresearchgate.net

The degradation of n-alkylcyclohexanes by the marine bacterium Alcanivorax sp. has been shown to produce cyclohexanecarboxylic acid as a key intermediate through the β-oxidation of the side chain. nih.govresearchgate.net This intermediate is then further transformed into benzoic acid. nih.govresearchgate.net Given the structure of this compound, its degradation would likely yield a more complex array of intermediates resulting from the oxidation of its branched side chain before or after ring cleavage.

Table 1: Key Enzymes and Intermediates in Branched Cycloalkane Biodegradation

| Step | Enzyme Class | Key Intermediate(s) | Description |

|---|---|---|---|

| Initial Oxidation | Alkane Hydroxylases (e.g., AlkB, Cytochrome P450) | Cyclohexylalkanol, Cyclohexanol | Introduction of a hydroxyl group onto the alkyl side chain or the cycloalkane ring. |

| Alcohol Oxidation | Alcohol Dehydrogenase | Cyclohexylalkanal, Cyclohexanone | Oxidation of the alcohol to an aldehyde or ketone. |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | Cyclohexylalkanoic Acid | Oxidation of the aldehyde to a carboxylic acid. |

| Side-Chain Shortening | Various β-oxidation enzymes | Acetyl-CoA, Cyclohexanecarboxylic Acid | Sequential removal of two-carbon units from the carboxylic acid side chain. |

| Ring Cleavage | Baeyer-Villiger Monooxygenase | ε-Caprolactone | Insertion of an oxygen atom into the cyclohexanone ring, leading to ring opening. |

| Lactone Hydrolysis | Lactone Hydrolase | Hydroxycaproic Acid | Opening of the lactone ring to form a linear hydroxy acid. |

This table is a generalized representation based on known pathways for cycloalkanes and alkylcyclohexanes.

A diverse range of microorganisms, including bacteria and fungi, have evolved the metabolic capability to utilize hydrocarbons as a source of carbon and energy. researchgate.net However, the degradation of recalcitrant molecules like branched cycloalkanes is often carried out by specialist organisms or microbial consortia. researchgate.net Some microorganisms can use cycloalkanes as their sole carbon source, while others degrade them through co-metabolism, where the breakdown of the cycloalkane occurs in the presence of a more easily metabolized primary substrate. researchgate.net

Several bacterial genera are well-known for their ability to degrade cyclic and branched alkanes. These include:

Rhodococcus : Species within this genus are recognized for their broad catabolic diversity and ability to degrade a wide range of hydrophobic compounds, including hydrocarbons. researchgate.net

Pseudomonas : Strains of Pseudomonas have been identified that can catabolize cyclohexane, often initiating the pathway via a cyclohexane hydroxylase to produce cyclohexanol. researchgate.netresearchgate.net

Alcanivorax : This genus is known as a specialist in degrading alkanes, including n-alkylcyclohexanes, particularly in marine environments. researchgate.netresearchgate.net

Nocardia : A soil bacterium that has been shown to grow on cyclohexane and methylcyclohexane. microbiologyresearch.orgscispace.com

Acidovorax and Chelatococcus : These genera have also been implicated in the co-metabolic degradation of cycloalkanes. researchgate.net

The transformation of this compound in the environment is likely dependent on the presence of such specialized microbial communities. The complex structure of the compound may require the synergistic action of multiple species within a consortium, where different organisms carry out successive steps in the degradation pathway.

Photodegradation Mechanisms of Cycloalkanes

In addition to biodegradation, photodegradation can contribute to the transformation of cycloalkanes in the environment, particularly in the atmosphere and surface waters. This process involves the alteration of the chemical structure by the absorption of light energy. wikipedia.org The photodegradation of organic compounds in the atmosphere is often initiated by hydroxyl radicals (•OH), which are highly reactive and formed from the photolysis of ozone and water. wikipedia.org

The mechanism for the photodegradation of a cycloalkane like this compound would proceed via a free-radical chain reaction:

Initiation : A photon of sufficient energy (typically UV radiation) can lead to the formation of reactive species like hydroxyl radicals. wikipedia.org

Propagation : The hydroxyl radical abstracts a hydrogen atom from the this compound molecule, forming water and a cycloalkyl radical. The hydrogen atoms attached to tertiary carbons (like those at the branch points and the point of attachment to the ring) are most susceptible to abstraction.